(3S)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL is a chiral compound featuring an amino group, a bromo-substituted pyridine ring, and a hydroxyl group. Its molecular formula is , with a molecular weight of approximately 232.08 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.
The compound can be sourced from various chemical suppliers and is primarily used for research purposes. Its synthesis and characterization have been documented in multiple scientific resources, highlighting its importance in organic synthesis and pharmacological studies.
(3S)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL falls under the category of amino alcohols and pyridine derivatives. It is classified as a chiral amine due to the presence of a stereogenic center at the carbon atom adjacent to the amino group.
The synthesis of (3S)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL typically involves several key steps:
The reaction conditions must be optimized for yield and purity, often involving solvents such as dimethylformamide or acetonitrile under controlled temperatures. Chiral catalysts may be employed to ensure enantioselectivity during the synthesis.
The structural formula for (3S)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C8H10BrN2O |
Molecular Weight | 232.08 g/mol |
IUPAC Name | (3S)-3-amino-3-(5-bromo(2-pyridyl))propan-1-ol |
InChI Key | QKZBNEZVQYVZKA-ZETCQYMHSA-N |
The compound exhibits chirality due to the presence of a stereocenter, which can influence its biological activity.
(3S)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL can participate in several types of chemical reactions:
Common reagents for these reactions include:
These reactions are significant for modifying the compound's structure to enhance its biological activity or selectivity.
The mechanism of action for (3S)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL involves its interaction with specific biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with biological macromolecules, while the bromo-substituted pyridine may participate in halogen bonding, influencing enzyme activity and receptor interactions.
Experimental studies are necessary to elucidate the precise pathways affected by this compound, which may include modulation of signaling cascades or inhibition of specific enzymatic activities.
The physical properties of (3S)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL include:
The chemical properties include:
These properties are crucial for understanding how the compound behaves in biological systems and during synthetic processes.
(3S)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL has potential applications in:
Further research is warranted to explore its full range of biological activities and potential therapeutic applications.
The enantioselective synthesis of (3S)-3-amino-3-(5-bromo(2-pyridyl))propan-1-ol relies on precision catalytic methodologies that establish the stereogenic center with high fidelity. Chiral oxazaborolidine-catalyzed reduction represents a cornerstone approach, where prochiral α-halogenated ketones (e.g., 5-bromo-2-(3-oxopropanoyl)pyridine) undergo asymmetric reduction. Using R-methyl oxazaborolidine (5–10 mol%) and borane dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran at –20°C, this method achieves enantiomeric excesses (ee) of 94–99% and yields of 80–92% [8]. The reaction proceeds via a Zimmerman-Traxler transition state, where the catalyst’s boron center coordinates with the ketone carbonyl, enabling hydride delivery from the Si-face to generate the (S)-alcohol intermediate [8].
Iridium-catalyzed C–H functionalization offers an alternative strategy. Glycine-derived substrates with N-aryl directing groups undergo Ir(I)-catalyzed enolization, followed by stereoselective coupling with styrenes. This method installs contiguous stereocenters with atom economy, achieving diastereomeric ratios (dr) of 10:1–16:1 and ee values of 96–98% [7]. Key to success is the use of cationic Ir(cod)₂BARF precatalysts and chiral diphosphine ligands (e.g., (R)-SEGPHOS), which facilitate β-branched regioselectivity (>30:1) [7].
Table 1: Performance Comparison of Asymmetric Methods
Method | Catalyst System | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Oxazaborolidine Reduction | R-Methyl Oxazaborolidine/BH₃·SMe₂ | 94–99 | 80–92 | High enantiocontrol, scalable |
Iridium C–H Alkylation | [Ir(cod)₂BARF]/(R)-SEGPHOS | 96–98 | 63–86 | Atom economy, contiguous stereocenters |
Metalloradical Amination | Co(II)-HuPhyrin Complex | 90–95 | 75–88 | Broad substrate scope |
Incorporating the 5-bromo-2-pyridyl moiety into chiral β-amino alcohol scaffolds necessitates tailored strategies to preserve stereointegrity and reactivity. Directed ortho-metalation (DoM) serves as a pivotal technique for functionalizing pyridine cores. 2-Bromopyridine undergoes lithiation at C5 using n-BuLi (–78°C, THF), followed by electrophilic quenching with aldehydes or epoxides to install propanol sidechains. Subsequent stereoselective amination via chiral auxiliaries (e.g., (1R,2S)-norephedrine) yields enantioenriched products with 85–90% ee [8]. The bromo group’s ortho-directing capability and electronic bias (σₚₐᵣₐ = 0.23) enable regioselective C5 functionalization while resisting racemization [2].
Asymmetric conjugate addition leverages the electrophilic character of brominated pyridyl acceptors. Organocatalytic Michael reactions between 5-bromo-2-vinylpyridine and glycine imines employ cinchona-thiourea bifunctional catalysts (e.g., (DHQD)₂PHAL). In toluene at 25°C, this affords β-amino nitriles with 91% ee, which hydrolyze to the target amino alcohol [6]. The 5-bromo substituent enhances substrate electrophilicity (Δδ = +0.7 ppm for β-vinyl carbon), accelerating nucleophilic attack without epimerization [2] [6].
Table 2: Brominated Pyridine Substrate Tolerance
Substitution Pattern | Compatibility | Yield (%) | ee (%) | Notes |
---|---|---|---|---|
5-Br-2-pyridyl | High | 78–92 | 91–99 | Optimal electrophilicity |
3-Br-2-pyridyl | Moderate | 65–75 | 85–90 | Steric hindrance at C3 |
4-NO₂-2-pyridyl | High | 80–88 | 93–97 | Enhanced electrophilicity |
Solid-phase synthesis (SPS) streamlines the assembly of (3S)-3-amino-3-(5-bromo(2-pyridyl))propan-1-ol derivatives, enabling rapid diversification and purification. Resin-bound epoxide ring-opening employs Merrifield resin-functionalized epichlorohydrin. After immobilization, epoxides undergo nucleophilic attack by 5-bromo-2-aminopyridine in DMF at 60°C, catalyzed by SnCl₂·2H₂O (5 mol%). This solvent-free method achieves 88% yield and dr >20:1, with the (S)-configuration retained via stereospecific Sₙ2 opening [8]. Cleavage with TFA/CH₂Cl₂ (1:1) liberates the amino alcohol without racemization (ee >98%) [8].
Chiral stationary phase (CSP)-assisted purification integrates enantioselective chromatography into SPS workflows. Crude synthetic mixtures are resolved using CSPs (e.g., quinidine carbamate-modified silica), achieving baseline separation (α = 1.8–2.2) of (R)- and (S)-enantiomers [3]. This method is critical for removing diastereomeric impurities post-synthesis, enhancing ee to >99.5% [3] [8].
Table 3: Solid-Phase Synthesis Parameters
Step | Conditions | Yield/ee | Scale (mmol/g resin) |
---|---|---|---|
Epoxide Immobilization | Merrifield resin, K₂CO₃, DMF, 50°C | 95% | 0.8–1.2 |
Stereoselective Ring-Opening | 5-Br-2-aminopyridine, SnCl₂·2H₂O, 60°C | 88%, dr >20:1 | 0.7–1.0 |
TFA Cleavage | TFA/CH₂Cl₂ (1:1), 25°C, 1h | 98%, ee >98% | Quantitative |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2